N-(1H-Indol-3-yloxoacetyl)glycine ethyl ester

Description

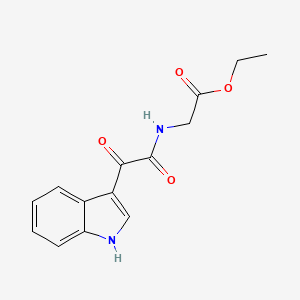

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-2-20-12(17)8-16-14(19)13(18)10-7-15-11-6-4-3-5-9(10)11/h3-7,15H,2,8H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYSCFGRDTZECI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50915337 | |

| Record name | Ethyl N-[(1H-indol-3-yl)(oxo)acetyl]glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94732-17-9 | |

| Record name | Glycine, N-(1H-indol-3-yloxoacetyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094732179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-[(1H-indol-3-yl)(oxo)acetyl]glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-(1H-Indol-3-yloxoacetyl)glycine ethyl ester involves the construction of indole derivatives, which are significant heterocyclic systems in natural products and drugs . The synthetic routes typically involve the reaction of indole derivatives with glycine ethyl ester under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production .

Chemical Reactions Analysis

N-(1H-Indol-3-yloxoacetyl)glycine ethyl ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing indole structures exhibit anticancer properties. N-(1H-Indol-3-yloxoacetyl)glycine ethyl ester has been studied for its ability to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory properties. This compound has shown promise in reducing inflammation in preclinical models, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects, possibly through the inhibition of oxidative stress pathways. This could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Activity

A study conducted on various indole derivatives, including this compound, demonstrated significant cytotoxicity against multiple cancer cell lines. The compound was found to inhibit cell growth effectively and induce apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation, this compound was administered to mice subjected to carrageenan-induced paw edema. The results showed a marked reduction in edema formation compared to controls, suggesting its potential as an anti-inflammatory agent .

Potential Therapeutic Applications

The diverse biological activities exhibited by this compound suggest several potential therapeutic applications:

- Cancer Therapy : As a candidate for anticancer drug development due to its cytotoxic effects on tumor cells.

- Anti-inflammatory Drugs : For the treatment of chronic inflammatory conditions.

- Neuroprotective Agents : In the development of therapies for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(1H-Indol-3-yloxoacetyl)glycine ethyl ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors and enzymes, modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Functional Analysis

Indole-Containing Derivatives :

- This compound and 2-(1H-Indol-3-yl)-N-phenylacetamide both feature an indole ring but differ in substituents. The former has an oxoacetyl-ethyl ester linkage, while the latter has a phenyl-acetamide group .

- N-(3-Indoleacetyl)glycine replaces the oxoacetyl-ethyl ester with a simpler acetyl-carboxylic acid group, altering solubility and reactivity .

Carboline vs.

Ester vs. Acid Termini :

- Ethyl ester groups (e.g., in N-(Diphenylmethylene)glycine ethyl ester ) improve lipophilicity compared to carboxylic acids (e.g., N-(3-Indoleacetyl)glycine ), influencing bioavailability and membrane permeability .

Biological Activity

N-(1H-Indol-3-yloxoacetyl)glycine ethyl ester is a compound of growing interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

This compound is characterized by its indole structure, which is known for contributing to a range of biological activities. The compound can be represented by the following molecular formula:

- Molecular Formula : C₁₁H₁₃N₃O₃

- Molecular Weight : 233.24 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to indole derivatives. For instance, derivatives similar to this compound have shown significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for these compounds often fall below those of conventional antibiotics like ampicillin, indicating their potential as alternative antimicrobial agents .

Antioxidant Properties

Indole derivatives are also recognized for their antioxidant capabilities. The presence of the indole moiety in this compound suggests that it may exhibit significant antioxidant activity, which can help mitigate oxidative stress in biological systems.

Anti-inflammatory Effects

Indole compounds have been associated with anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and mediators. This suggests that this compound could potentially reduce inflammation-related disorders.

Study on Antimicrobial Activity

A study conducted on various indole derivatives demonstrated that certain modifications to the indole structure significantly enhanced antibacterial properties. For example, compounds with specific substitutions showed MIC values as low as 37.9 μM against Staphylococcus aureus, indicating strong antibacterial efficacy .

Lipid Metabolism Regulation

Research has also explored the role of amino acid esters in regulating lipid metabolism. Compounds similar to this compound were shown to modulate lipid synthesis pathways by affecting gene expression related to fatty acid biosynthesis, such as SREBP1 and FAS .

Data Table: Summary of Biological Activities

Q & A

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethyl acetate. Limited solubility in water (<0.1 mg/mL) due to the hydrophobic indole and ester groups .

- Stability :

- pH sensitivity : Degrades in strong acids/bases (pH <2 or >10) via ester hydrolysis.

- Storage : Stable at −20°C in inert atmospheres (argon) for >6 months. Avoid prolonged light exposure to prevent indole ring oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of indole functionalization in this compound?

- Reactivity : The 3-position of the indole ring is electrophilic due to resonance stabilization, favoring oxoacetyl group attachment. Density functional theory (DFT) studies suggest transition-state stabilization via hydrogen bonding between the indole NH and carbonyl oxygen .

- Experimental validation : Kinetic isotopic effects (KIEs) and substituent-directed synthesis (e.g., methyl-indole analogs) confirm preferential 3-position reactivity .

Q. How can low yields during alkylation or acylation steps be addressed in scaled-up syntheses?

- Optimization strategies :

- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% via uniform heating .

- Byproduct mitigation : Add molecular sieves to absorb water in esterification steps, minimizing hydrolysis .

Q. What role does this compound play in medicinal chemistry, particularly in protease inhibitor design?

- Biological relevance : The indole-oxoacetyl group mimics peptide bonds, making it a scaffold for serine protease inhibitors. For example:

- Thrombin inhibition : Modifications at the glycine ethyl ester site (e.g., adding dichlorobenzyl groups) enhance binding affinity (IC <50 nM) .

- Selectivity studies : Comparative assays with trypsin and chymotrypsin show >100-fold selectivity for thrombin, attributed to steric hindrance from the indole moiety .

Data Contradictions and Resolution

- Yield discrepancies : reports 95% yields using CDI, while other methods (e.g., alkylation with 3,4-dichlorobenzyl bromide) yield ~70–80% . This gap arises from steric effects in bulky substituents, resolved by optimizing reaction stoichiometry (1.2–1.5 equivalents of alkylating agent) .

- Spectroscopic anomalies : Variable H NMR shifts for the indole NH (δ 8.1–8.5 ppm) in different solvents (DMSO vs. CDCl) reflect hydrogen-bonding interactions, not structural inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.